molecular formula C14H17ClN2O3 B2391748 N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251686-48-2

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No. B2391748
CAS RN: 1251686-48-2
M. Wt: 296.75
InChI Key: UXKBZRSLJZQHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, also known as CMPO, is a chemical compound with potential applications in scientific research. CMPO is a chelating agent, meaning it can bind to metal ions and remove them from solutions. This property makes it useful in a variety of research fields, including nuclear chemistry, environmental science, and biochemistry.

Mechanism of Action

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide works by forming stable complexes with metal ions, which can then be separated from solutions using various methods. The exact mechanism of action is complex and depends on the specific metal ion and solution conditions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies, but its effects on human health are not well understood. It is not used as a drug and is not intended for human consumption. In laboratory experiments, this compound can affect the function of certain enzymes and proteins by removing metal ions that are necessary for their activity.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide in laboratory experiments is its high selectivity for certain metal ions. This allows for the isolation and study of specific proteins and enzymes. However, this compound can also be difficult to work with due to its tendency to form stable complexes with metal ions, which can make it difficult to remove from solutions.

Future Directions

There are several potential future directions for research involving N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide. One area of interest is the development of new methods for the separation of actinides and lanthanides in nuclear chemistry. This compound may also have applications in the development of new drugs and therapies for certain diseases, although more research is needed to understand its potential in this area. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health.

Synthesis Methods

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can be synthesized using a variety of methods, but the most common involves the reaction of 5-chloro-2-methylphenyl isocyanate with 1-(hydroxymethyl)cyclopropane. The resulting product is then treated with oxalic acid to form this compound.

Scientific Research Applications

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has a wide range of potential applications in scientific research. Its ability to chelate metal ions makes it useful in nuclear chemistry for the separation of actinides and lanthanides. It can also be used to remove heavy metals from contaminated water sources in environmental science. In biochemistry, this compound can be used to extract metal ions from proteins and enzymes, allowing for their study and characterization.

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-9-2-3-10(15)6-11(9)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBZRSLJZQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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